Cas no 2137989-67-2 (1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine)
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine
- 2137989-67-2
- EN300-1113695
-
- Inchi: 1S/C8H16N4O/c1-8(2,6-13-3)5-12-4-7(9)10-11-12/h4H,5-6,9H2,1-3H3
- InChI Key: LKRIVRXNCQRBCA-UHFFFAOYSA-N
- SMILES: O(C)CC(C)(C)CN1C=C(N)N=N1
Computed Properties
- Exact Mass: 184.13241115g/mol
- Monoisotopic Mass: 184.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 66Ų
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113695-0.05g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
| Enamine | EN300-1113695-0.1g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
| Enamine | EN300-1113695-0.25g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
| Enamine | EN300-1113695-0.5g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
| Enamine | EN300-1113695-1.0g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1113695-2.5g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
| Enamine | EN300-1113695-5.0g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1113695-10.0g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1113695-1g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 95% | 1g |
$1272.0 | 2023-10-27 | |
| Enamine | EN300-1113695-5g |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine |
2137989-67-2 | 95% | 5g |
$3687.0 | 2023-10-27 |
1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine
1-(3-Methoxy-2,2-Dimethylpropyl)-1H-1,2,3-Triazol-4-Amine: A Comprehensive Overview
The compound with CAS No. 2137989-67-2, commonly referred to as 1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a derivative of the 1,2,3-triazole family, which has been extensively studied for its role in various chemical reactions and biological systems. The structure of this compound is characterized by a triazole ring substituted with a 3-methoxy-2,2-dimethylpropyl group at the 4-position of the triazole ring.
Recent studies have highlighted the importance of 1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine in medicinal chemistry. Researchers have explored its potential as a building block for drug development. The triazole ring is known for its stability and ability to form hydrogen bonds, making it an attractive moiety for designing bioactive molecules. The substitution pattern of this compound further enhances its versatility in binding to various biological targets.
In terms of synthesis, 1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine can be prepared through a variety of methods. One common approach involves the click chemistry reaction between an azide and an alkyne in the presence of a copper catalyst. This method is highly efficient and has been widely adopted in organic synthesis due to its simplicity and high yield. The presence of the methoxy group in the substituent adds another layer of functionality to the molecule.
The application of CAS No. 2137989-67-2 extends beyond medicinal chemistry. It has also been investigated for its role in materials science. For instance, researchers have explored its potential as a precursor for polymer synthesis. The triazole group can serve as a cross-linking agent or a functional group for surface modification. Its ability to form strong bonds with other molecules makes it a valuable component in creating advanced materials with tailored properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-(3-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazol-4-amine. Quantum mechanical calculations have revealed that the triazole ring exhibits significant electron-withdrawing effects due to the presence of nitrogen atoms. This property enhances the molecule's ability to participate in various chemical reactions and interactions with biological systems.
In terms of toxicity and environmental impact, studies have shown that CAS No. 2137989-67-2 exhibits low toxicity under standard conditions. However, further research is required to fully understand its long-term effects on ecosystems and human health. Regulatory agencies are increasingly emphasizing the importance of assessing chemical safety at all stages of development.
The future prospects for 1-(3-methoxy-2,2-dimethylpropyl)-1H-, 8
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